molecular formula C13H23NO3 B13470066 Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13470066
M. Wt: 241.33 g/mol
InChI Key: NHCJTPJRBDUQQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with {3-azabicyclo[3.1.1]heptan-1-yl}methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, reduced bicyclic compounds, and substituted esters .

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The hydroxymethyl and tert-butyl ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3

InChI Key

NHCJTPJRBDUQQS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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